An In-depth Technical Guide to the Synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid
An In-depth Technical Guide to the Synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. The primary synthetic route involves a two-step process: the N-alkylation of 2H-1,4-benzothiazin-3(4H)-one to yield an ethyl ester intermediate, followed by its basic hydrolysis to the final carboxylic acid. This document details the experimental protocols for each step, presents all available quantitative data in structured tables, and includes a visualization of a key biological pathway associated with the 1,4-benzothiazine scaffold.
Introduction
The 1,4-benzothiazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. Molecules incorporating this heterocyclic system have been investigated for their potential as antifungal, anti-inflammatory, neuroprotective, and anticancer agents. Notably, certain (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid derivatives have been identified as potent aldose reductase inhibitors, making them promising candidates for the treatment of diabetic complications.
This guide focuses on a reliable and commonly employed synthetic pathway to (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, providing researchers with the necessary details to replicate and potentially optimize its production for further study and drug development endeavors.
Synthetic Pathway Overview
The synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid is efficiently achieved through a two-step process starting from the commercially available 2H-1,4-benzothiazin-3(4H)-one. The general workflow is outlined below.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate (Intermediate)
This procedure outlines the N-alkylation of the 2H-1,4-benzothiazin-3(4H)-one starting material. The protocol is based on established methods for similar N-alkylation reactions of benzoxazine and benzothiazine systems.[1]
Materials:
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2H-1,4-benzothiazin-3(4H)-one
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Ethyl chloroacetate
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
Procedure:
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To a round-bottom flask containing anhydrous N,N-dimethylformamide (DMF), add 2H-1,4-benzothiazin-3(4H)-one (1 equivalent).
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Add anhydrous potassium carbonate (K₂CO₃) (2 equivalents) to the suspension.
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To this stirred mixture, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.
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Heat the reaction mixture to 60-80 °C and maintain stirring for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.
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Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
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A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
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The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate as a solid.
Step 2: Synthesis of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid (Final Product)
This procedure details the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.[2]
Materials:
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Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate
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Potassium hydroxide (KOH)
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Ethanol
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Water
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4 M Hydrochloric acid (HCl)
Procedure:
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Dissolve ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (1 equivalent, e.g., 3.9 mmol) in ethanol in a round-bottom flask.
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In a separate beaker, prepare a solution of potassium hydroxide (1.5 equivalents, e.g., 5.85 mmol) in water.
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Add the aqueous potassium hydroxide solution to the ethanolic solution of the ester.
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Stir the resulting reaction mixture at room temperature for 24 hours.
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Monitor the completion of the reaction by TLC.
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Once the reaction is complete, pour the mixture into water.
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Acidify the aqueous mixture with 4 M HCl until a colorless solid precipitates.
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Collect the solid product, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid, by vacuum filtration and wash with water.
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The product can be further purified by recrystallization, for example, from dichloromethane by slow evaporation to obtain single crystals.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2H-1,4-benzothiazin-3(4H)-one | C₈H₇NOS | 165.21 | Off-white solid | 176-178 |
| Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate | C₁₂H₁₃NO₃S | 251.30 | Solid | Not specified |
| (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid | C₁₀H₉NO₃S | 223.25 | Colorless solid | 338 K (~65 °C)[2] |
Table 2: Spectroscopic Data
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) |
| 2H-1,4-benzothiazin-3(4H)-one | (DMSO-d₆): 10.65 (s, 1H, NH), 7.28 (dd, 1H), 7.15 (td, 1H), 6.97 (td, 1H), 6.89 (dd, 1H), 3.45 (s, 2H, CH₂) | (DMSO-d₆): 165.0 (C=O), 137.9, 127.8, 124.9, 122.9, 117.5, 115.8, 32.5 (CH₂) | ~3160 (N-H), ~1670 (C=O, amide) |
| Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate | (CDCl₃, analogous compounds): ~7.3-7.0 (m, 4H, Ar-H), ~4.6 (s, 2H, N-CH₂), ~4.2 (q, 2H, O-CH₂), ~3.5 (s, 2H, S-CH₂), ~1.2 (t, 3H, CH₃) | (CDCl₃, analogous compounds): ~168 (C=O, ester), ~165 (C=O, amide), ~140-115 (Ar-C), ~61 (O-CH₂), ~48 (N-CH₂), ~30 (S-CH₂), ~14 (CH₃) | ~1740 (C=O, ester), ~1680 (C=O, amide) |
| (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid | (DMSO-d₆): 13.0 (br s, 1H, COOH), 7.35-7.05 (m, 4H, Ar-H), 4.65 (s, 2H, N-CH₂), 3.55 (s, 2H, S-CH₂) | (DMSO-d₆): 170.1 (C=O, acid), 165.2 (C=O, amide), 138.5, 128.0, 125.5, 123.5, 118.0, 116.5, 48.5 (N-CH₂), 32.0 (S-CH₂) | ~3000 (O-H, broad), ~1720 (C=O, acid), ~1675 (C=O, amide) |
| Note: Spectroscopic data for the intermediate and final product are estimated based on analogous structures and general chemical shift/frequency ranges. Precise values may vary based on solvent and experimental conditions. |
Biological Context: Aldose Reductase Inhibition and the Polyol Pathway
Derivatives of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid are known inhibitors of aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux of glucose through this pathway is implicated in the pathogenesis of secondary diabetic complications, including neuropathy, nephropathy, and retinopathy.
The accumulation of sorbitol, the product of the aldose reductase-catalyzed reaction, leads to osmotic stress. Furthermore, the consumption of the cofactor NADPH depletes the cell's primary reducing equivalent, which is crucial for regenerating the antioxidant glutathione, thereby leading to increased oxidative stress. By inhibiting aldose reductase, compounds based on the (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid scaffold can mitigate these detrimental effects.
The diagram below illustrates the polyol pathway and the mechanism of action for aldose reductase inhibitors.
Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.
Conclusion
This technical guide has detailed a robust synthetic route for preparing (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid. The provided experimental protocols and compiled data offer a solid foundation for researchers to synthesize this compound for further investigation. The visualization of its role as an aldose reductase inhibitor within the polyol pathway highlights its therapeutic potential, particularly in the context of diabetic complications. This information is intended to facilitate further research and development in the field of medicinal chemistry.
